1-Isothiocyanato-2-(methoxymethyl)benzene
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Overview
Description
1-Isothiocyanato-2-(methoxymethyl)benzene is a chemical compound belonging to the family of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which also bears a methoxymethyl group (-CH2OCH3)
Preparation Methods
1-Isothiocyanato-2-(methoxymethyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of o-anisidine with thiophosgene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows:
Reaction of o-anisidine with thiophosgene:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-Isothiocyanato-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically carried out in an organic solvent at room temperature.
Products: Substituted thioureas or thiocarbamates.
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Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are usually performed in an aqueous or organic solvent at elevated temperatures.
Products: Oxidized derivatives of the original compound.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are typically carried out in an organic solvent at low temperatures.
Products: Reduced derivatives of the original compound.
Scientific Research Applications
1-Isothiocyanato-2-(methoxymethyl)benzene has a wide range of applications in scientific research:
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Chemistry
- Used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate derivatives.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein modification.
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Medicine
- Explored for its potential therapeutic applications, including its use as an anticancer agent.
- Studied for its ability to modulate biological pathways and molecular targets.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-2-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and proteins, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an anticancer agent or enzyme inhibitor.
Comparison with Similar Compounds
1-Isothiocyanato-2-(methoxymethyl)benzene can be compared with other similar compounds, such as:
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Phenethyl isothiocyanate (PEITC)
- Chemically known as 2-isothiocyanato ethylbenzene.
- Known for its anticancer and chemopreventive properties.
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Sulforaphane (SFN)
- Chemically known as 1-isothiocyanato-4-methylsulfinylbutane.
- Widely studied for its antioxidant and anticancer activities.
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4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate (MIC)
- Known for its bioactive properties, including anticancer and anti-inflammatory effects.
Compared to these compounds, this compound is unique due to its specific structural features and reactivity, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-isothiocyanato-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-6-8-4-2-3-5-9(8)10-7-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOWIKKHPULNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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